Isopilosine

Description

Contextualization as an Imidazole (B134444) Alkaloid

Isopilosine belongs to the family of imidazole alkaloids, which are characterized by the presence of an imidazole ring structure. This class of alkaloids is biosynthetically derived from the amino acid L-histidine. biocyclopedia.com Isopilosine is found as a minor alkaloid in the leaves of plants from the Pilocarpus genus, particularly Pilocarpus microphyllus. biocyclopedia.comchemicalbook.inepharmacognosy.compharmacy180.com It often co-occurs with its diastereomer, pilosine (B192110), and other related imidazole alkaloids like pilocarpine (B147212) and epiisopiloturine (B126702). biocyclopedia.comresearchgate.netresearchgate.net The extraction process, especially with the application of heat or base, can lead to the isomerization of pilocarpine to isopilocarpine and pilosine to isopilosine. biocyclopedia.com

Significance within Natural Products Chemistry and Phytochemistry

The study of isopilosine is of considerable importance in natural products chemistry and phytochemistry. wordpress.commdpi.comucsd.edu Its complex stereochemistry and the presence of a lactone ring make it a challenging and interesting target for total synthesis. researchgate.netresearchgate.netsemanticscholar.org The unique structural features of isopilosine and its derivatives have spurred the development of novel synthetic methodologies in organic chemistry. acs.orgbenthamscience.comnih.gov From a phytochemical perspective, understanding the biosynthesis of isopilosine and other imidazole alkaloids in Pilocarpus species provides insights into the metabolic pathways of these plants. epharmacognosy.comresearchgate.net

Overview of Current Research Trajectories

Current research on isopilosine is multifaceted, exploring its chemical synthesis, biosynthetic pathways, and pharmacological potential. plos.orgresearchgate.net One of the most promising areas of investigation is its potential as a therapeutic agent. Studies have highlighted its schistosomicidal activity, making it a candidate for the development of new drugs against schistosomiasis, a parasitic disease affecting millions globally. plos.orgmdpi.com Computational studies, including molecular docking, have been employed to understand its interaction with biological targets, such as enzymes from Schistosoma mansoni and even the main protease of SARS-CoV-2. plos.orgsemanticscholar.orgtul.czresearchgate.net Furthermore, research into the pharmacological activities of related imidazole alkaloids from Pilocarpus, such as the cardioprotective effects of epiisopiloturine, suggests a broader potential for this class of compounds in medicinal chemistry. preprints.org

Chemical and Physical Properties of Isopilosine

Isopilosine is a crystalline solid, typically obtained as needles from ethanol. epharmacognosy.com It possesses a defined stereochemistry with three stereocenters. ncats.io

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈N₂O₃ | ncats.ioepa.govnih.gov |

| Average Mass | 286.331 g/mol | epa.gov |

| Monoisotopic Mass | 286.131742 g/mol | epa.gov |

| Melting Point | 182-182.5°C | epharmacognosy.com |

| Optical Activity | [α]D²⁰ +839° (ethanol) | epharmacognosy.com |

| UV max (ethanol) | 210 nm (log ε 4.10) | epharmacognosy.com |

Biological Activities and Research Findings

Recent research has focused on the biological activities of isopilosine and its related alkaloids. In vitro studies have demonstrated the anthelmintic activity of isopilosine against Schistosoma mansoni adult worms. nih.gov Computational analyses have further supported these findings, predicting favorable interactions between isopilosine and key enzymes of the parasite, such as thioredoxin glutathione (B108866) reductase. plos.orgmdpi.com These studies suggest that isopilosine and its isomers could serve as lead compounds for the development of new schistosomicidal drugs. mdpi.com

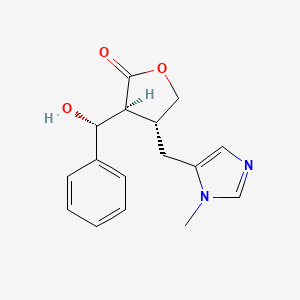

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-3-[(R)-hydroxy(phenyl)methyl]-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-18-10-17-8-13(18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOVBAVEJYPSLL-QEJZJMRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC2COC(=O)C2C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@H]2COC(=O)[C@@H]2[C@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878020 | |

| Record name | Isopilosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-88-3 | |

| Record name | (3S,4R)-Dihydro-3-[(R)-hydroxyphenylmethyl]-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopilosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopilosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3S-[3α(S*),4β]-dihydro-3-(α-hydroxybenzyl)-4-[(1-methyl-1H-imidazol-5-yl)methyl]furan-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPILOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E82V5ZLP85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Sources of Isopilosine

Primary Botanical Origins

Pilocarpus microphyllus (Jaborandi)

The most prominent and economically important source of isopilosine is Pilocarpus microphyllus. researchgate.net This species, native to Brazil, is extensively harvested for its leaves, which are rich in a variety of imidazole (B134444) alkaloids. researchgate.netresearchgate.net Research has shown that the alkaloid profile of P. microphyllus can change as the plant matures, with some studies suggesting that pilosine (B192110) and its related alkaloids are produced in higher concentrations in mature plants. researchgate.net The leaves of P. microphyllus are the primary raw material for the industrial extraction of not only isopilosine but also other commercially valuable alkaloids. google.com

Other Species within the Genus Pilocarpus

While P. microphyllus is the principal source, other species within the Pilocarpus genus also contain isopilosine, although often in different concentrations. scielo.brplos.org Species such as Pilocarpus jaborandi and Pilocarpus pennatifolius are also known to produce a range of imidazole alkaloids, including isopilosine. researchgate.netacs.org However, the alkaloid content can differ significantly among these species. For instance, one study noted the presence of isopilosine and its isomers in P. jaborandi, while another analysis of seven Pilocarpus species found that only P. microphyllus contained certain related alkaloids. researchgate.net This variability underscores the importance of species selection for the commercial extraction of specific alkaloids.

Co-occurrence and Isolation alongside Related Alkaloids

Isopilosine is part of a complex mixture of structurally similar imidazole alkaloids found in Pilocarpus leaves. Its isolation requires sophisticated separation techniques to distinguish it from its isomers and other related compounds.

Pilocarpine (B147212)

Pilocarpine is the most abundant and well-known alkaloid in Pilocarpus species, widely used in the treatment of glaucoma. researchgate.netscielo.br Isopilosine is consistently found alongside pilocarpine. researchgate.net The industrial extraction process from jaborandi leaves typically aims to separate pilocarpine from the other alkaloids, including isopilosine. plos.org

Isopilocarpine

Isopilocarpine is an epimer of pilocarpine and another common constituent of the alkaloid mixture in Pilocarpus. researchgate.netplos.org It co-occurs with both pilocarpine and isopilosine. researchgate.net The structural similarity between these compounds presents a challenge in their separation, often requiring advanced chromatographic methods. nih.gov

Epiisopilosine

Epiisopilosine is a stereoisomer of isopilosine that also naturally occurs in Pilocarpus species, particularly P. microphyllus and P. jaborandi. plos.orgacs.org The isolation and characterization of these isomers have been crucial for understanding their distinct chemical and pharmacological properties. plos.orgnih.gov

The table below summarizes the co-occurrence of these key alkaloids in Pilocarpus species.

| Alkaloid | Co-occurs with Isopilosine | Primary Botanical Source(s) |

| Pilocarpine | Yes | Pilocarpus microphyllus, Pilocarpus jaborandi researchgate.netresearchgate.net |

| Isopilocarpine | Yes | Pilocarpus microphyllus, Pilocarpus jaborandi researchgate.netplos.org |

| Epiisopilosine | Yes | Pilocarpus microphyllus, Pilocarpus jaborandi plos.orgacs.org |

The isolation of pure isopilosine involves a multi-step process that begins with the extraction of total alkaloids from the dried leaves of Pilocarpus using non-polar organic solvents. google.com This is followed by a series of acid-base extractions to separate the alkaloids from other plant materials. plos.org Finally, high-performance liquid chromatography (HPLC) is often employed to separate the individual alkaloids from the mixture, yielding pure isopilosine. plos.orgmdpi.com

Epiisopiloturine (B126702)

Epiisopiloturine is an imidazole alkaloid extracted from the leaves of Pilocarpus microphyllus. nih.govplos.orgipp.pt It is often obtained as a by-product during the industrial extraction and purification of pilocarpine from jaborandi leaves. nih.govufc.br The alkaloid has been the subject of various pharmacological studies.

Research findings indicate that Epiisopiloturine possesses significant anti-inflammatory and antinociceptive (pain-reducing) properties. nih.gov Studies have shown it can reduce the inflammatory response by suppressing the activation of key signaling pathways like NF-κB and MAPK. nih.gov It has also demonstrated the ability to protect against gastrointestinal damage induced by certain anti-inflammatory drugs in rats. ufc.br Furthermore, Epiisopiloturine has been investigated for its anthelmintic activity, showing effectiveness against both juvenile and adult worms of Schistosoma mansoni in vivo. plos.orgipp.pt Its potential to combat the granuloma and inflammatory reactions caused by the parasite's eggs has also been noted. ipp.pt Computational studies suggest Epiisopiloturine may act as an inhibitor of the main protease of SARS-CoV-2. nih.gov

Pilosine

Pilosine is an imidazole alkaloid and a stereoisomer of Isopilosine. epharmacognosy.comresearchgate.net It is also a natural constituent of Pilocarpus microphyllus. epharmacognosy.comresearchgate.netnih.gov Historically, the name "pilosine" was originally used to describe what is now known as the cis-isomer of isopilosine. epharmacognosy.comdrugfuture.com

Like its related alkaloids, Pilosine has been a subject of phytochemical and pharmacological research. It is often isolated from P. microphyllus along with isopilosine, epiisopilosine, and epiisopiloturine. acs.orgscience.gov Studies involving computational modeling have identified pilosine, along with isopilosine and epiisopilosine, as having potential inhibitory activity against enzymes crucial for the survival of the parasite Schistosoma mansoni. plos.orgmdpi.com It has also been evaluated in silico as a potential inhibitor of the main protease of the SARS-CoV-2 virus. nih.govresearchgate.net

Macaubine

Macaubine is another imidazole alkaloid that has been identified and isolated from the leaves of Pilocarpus microphyllus. acs.orgscience.govusp.br It is part of the complex mixture of alkaloids found in this plant species. acs.org

In studies evaluating the biological activities of alkaloids from P. microphyllus, Macaubine has been tested alongside its counterparts. plos.orgsemanticscholar.org Notably, in in-vitro assays assessing the anthelmintic activity against Schistosoma mansoni, Macaubine was the only alkaloid among those tested (including epiisopilosine, isopilosine, and epiisopiloturine) that showed no significant activity against the parasite. plos.org This differential activity highlights the importance of specific stereochemistry and structural features in determining the biological effects of these closely related compounds.

Biosynthetic Pathways of Isopilosine

Identification of Metabolic Precursors

The construction of a complex natural product like isopilosine begins with simpler, primary metabolites. Identifying these foundational molecules is the first step in mapping the biosynthetic pathway.

The defining feature of isopilosine and related alkaloids is the imidazole (B134444) ring. It is widely accepted and supported by biochemical logic that the amino acid L-histidine is the primary metabolic precursor for this heterocyclic system. epharmacognosy.comresearchgate.net L-histidine is the only standard amino acid that contains an imidazole ring, making it the logical starting point for the biosynthesis of this entire class of alkaloids. epharmacognosy.comwikipedia.org Studies on Pilocarpus callus cultures have shown that the addition of histidine to the growth media can lead to an increase in pilocarpine (B147212) production, lending experimental support to its role as a precursor. researchgate.net While much of the direct research has focused on pilocarpine, the structural identity of the imidazole core in isopilosine implies a shared origin from L-histidine. researchgate.net

For the non-imidazole portion of the molecule, other precursors have been proposed, though direct experimental evidence remains limited. researchgate.net Potential donors for the additional carbon atoms, which form the butyrolactone part of the structure, are thought to be L-threonine or acetyl-CoA. researchgate.net

Table 1: Identified and Proposed Metabolic Precursors for Isopilosine Biosynthesis

| Precursor | Role in Isopilosine Structure | Evidence |

| L-Histidine | Forms the core imidazole ring | Strong (Biochemical precedent, structural analysis, culture feeding studies) epharmacognosy.comresearchgate.net |

| L-Threonine | Proposed donor of the carbon backbone for the lactone ring | Hypothetical (Based on structural analysis) researchgate.net |

| Acetyl-CoA | Alternative proposed donor for the carbon backbone | Hypothetical (Based on general metabolic pathways) researchgate.net |

Proposed Biosynthetic Routes for Imidazole Alkaloids in Pilocarpus Species

While the complete sequence of reactions leading to isopilosine is not definitively known, a proposed pathway for pilocarpine and its relatives has been suggested based on the analysis of alkaloids present in Pilocarpus microphyllus leaves. researchgate.net This model provides a logical, though unconfirmed, route from the initial precursors to the final products.

The conversion of L-histidine and other precursors into isopilosine involves a series of enzymatic reactions. The proposed pathway suggests the involvement of several key enzyme classes. researchgate.net An initial step may involve the enzyme histidine ammonia-lyase (HAL), which would deaminate L-histidine. researchgate.net Subsequent steps would involve a cascade of enzymes to build the lactone ring and attach it to the imidazole moiety.

The formation of the γ-butyrolactone ring and the stereochemistry at its chiral centers are critical steps that differentiate the biosynthesis of isopilosine from that of pilocarpine. researchgate.net These steps are likely catalyzed by highly specific enzymes such as synthases and reductases that control the precise three-dimensional arrangement of the final molecule. The conversion between pilocarpine and isopilosine involves epimerization, a process that can occur within the plant and suggests the presence of enzymes capable of catalyzing this change. researchgate.net

The genetic control of isopilosine and other imidazole alkaloid biosynthesis in Pilocarpus is an area requiring further investigation. researchgate.netresearchgate.net The production of these specialized metabolites is understood to be a regulated process, likely influenced by developmental stages and environmental conditions. frontiersin.org However, the specific genes and regulatory networks that orchestrate the expression of biosynthetic enzymes have not yet been identified. Understanding the complete pathway and its genetic regulation will likely require further experiments using labeled precursors in conjunction with transcriptome analysis to identify the genes that are activated during alkaloid production. researchgate.netresearchgate.net

Elucidation of Intermediate Enzymatic Steps

Comparative Analysis with Related Imidazole Alkaloid Biosynthesis

The biosynthesis of isopilosine is intricately linked to that of other imidazole alkaloids found in Pilocarpus. Comparing their structures provides insight into potential divergences in their formative pathways.

Isopilosine vs. Pilocarpine: Isopilosine and pilocarpine are diastereomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement at one or more chiral centers. researchgate.net This suggests their biosynthetic pathways are largely identical, diverging only at a key stereospecific step, likely a reduction or cyclization reaction, that establishes the final configuration of the substituents on the butyrolactone ring. researchgate.net

Isopilosine vs. Pilosine (B192110): Pilosine is another related alkaloid that differs from isopilosine in the side chain attached to the lactone ring. epharmacognosy.com Where isopilosine has an ethyl group, pilosine incorporates a hydroxyphenylmethyl group. epharmacognosy.com This structural difference points to a significant divergence early in the biosynthetic pathway, where a different molecular unit (derived from the phenylpropanoid pathway, likely from phenylalanine) is incorporated instead of one derived from precursors like threonine or acetate (B1210297). epharmacognosy.com

Table 2: Comparative Structural Features of Related Pilocarpus Alkaloids

| Alkaloid | Key Structural Feature Compared to Isopilosine | Implied Biosynthetic Difference |

| Pilocarpine | Diastereomer (different stereochemistry at the ethyl-bearing carbon) | Stereospecific enzymatic reaction (e.g., reductase) in the final steps. researchgate.net |

| Pilosine | Contains a hydroxyphenylmethyl group instead of an ethyl group | Use of a different precursor unit (phenylpropanoid-derived) for the lactone side chain. epharmacognosy.com |

| Epiisopiloturine (B126702) | Butyrolactone ring is attached to C-4 of the imidazole ring (not C-5) | Different regioselectivity of the enzyme catalyzing the linkage of the imidazole and lactone precursors. researchgate.netnih.gov |

Stereochemical Aspects of Isopilosine and Its Diastereomers

Determination of Absolute Configuration of Isopilosine

The absolute configuration of Isopilosine has been definitively established through stereoselective synthesis and spectroscopic analysis. researchgate.netresearchgate.netnih.gov Research has confirmed its configuration as (2S,3R,6R). nih.gov This precise arrangement of substituents around its three chiral carbons distinguishes it from its other known isomers. researchgate.net

Conformational Analysis and Isomerism with Related Alkaloids

Isopilosine is part of the jaborandi alkaloids, a group that includes several stereoisomers. The relationship between these compounds is defined by the different spatial orientations at their chiral centers.

Isopilosine and Pilocarpine (B147212) are diastereomers. The primary structural difference lies in the relative configuration at the lactone ring. Pilocarpine is characterized by a cis relationship between the substituents at positions 2 and 3 of the furanone ring. researchgate.netresearchgate.net In contrast, Isopilosine belongs to the iso series, which is defined by a trans configuration of these same groups. researchgate.netresearchgate.net This difference in stereochemistry is a key distinguishing feature between the two major alkaloids found in jaborandi leaves. researchgate.net

Table 1: Stereochemical Relationship between Isopilosine and Pilocarpine

| Compound | Configuration at C2 and C3 |

|---|---|

| Pilocarpine | cis |

Isopilosine and Epiisopilosine are epimers, meaning they differ in configuration at only one of their three chiral centers. nih.gov Both share the (2S,3R) configuration, but they diverge at the C-6 carbon. Isopilosine has the (6R) configuration, while Epiisopilosine possesses the (6S) configuration. nih.gov

Table 2: Absolute Configurations of Isopilosine and Epiisopilosine

| Compound | C-2 Configuration | C-3 Configuration | C-6 Configuration |

|---|---|---|---|

| Isopilosine | S | R | R |

Isopilosine and Pilosine (B192110) are diastereomers that differ in their stereochemistry at two of the three chiral centers. nih.gov While both have an 'R' configuration at the C-3 position, they have opposite configurations at both the C-2 and C-6 positions. nih.gov This results in distinct three-dimensional structures and properties.

Table 3: Absolute Configurations of Isopilosine and Pilosine

| Compound | C-2 Configuration | C-3 Configuration | C-6 Configuration |

|---|---|---|---|

| Isopilosine | S | R | R |

Isopilosine and Epiisopilosine

Theoretical Studies on Stereoisomer Stability and Interconversion

Computational chemistry has been employed to investigate the relative stability and potential for interconversion among Isopilosine and its isomers. plos.org Theoretical studies using density functional theory (DFT) models, such as B3LYP with various basis sets (SDD, 6-31+G(d,p), and 6-311++G(d,p)), have calculated the relative energies of these alkaloids. plos.orgresearchgate.net

These studies have explored the thermodynamic stability of the four isomers: epiisopiloturine (B126702), epiisopilosine, isopilosine, and pilosine. plos.org The results from these computational models indicate that epiisopiloturine and epiisopilosine are the most stable isomers thermodynamically. researchgate.net The calculations also suggest that under certain conditions, such as those induced by light or temperature, less stable conformers could potentially convert into more stable trans models like Isopilosine. plos.org The relative energies calculated with the B3lyp/6-311++G(d,p) model show the stability differences among the isomers. plos.org

Table 4: Relative Energies of Isopilosine and its Isomers (B3lyp/6-311++G(d,p) model)

| Isomer | Relative Energy (kcal/mol) |

|---|---|

| Epiisopilosine | 0.00 |

| Pilosine | 0.82 |

| Isopilosine | 1.95 |

Note: Energies are relative to the most stable isomer in the set, Epiisopilosine. plos.org

These theoretical investigations provide insight into the energetic landscape of these molecules, highlighting the subtle differences in stability that arise from their distinct stereochemical arrangements. plos.org

Table of Mentioned Compounds

| Compound Name |

|---|

| Epiisopilosine |

| Isopilosine |

| Pilocarpine |

Molecular Interaction and Mechanistic Research of Isopilosine

Computational Chemistry Approaches for Ligand-Target Interactions

Computational chemistry has become an indispensable tool in the study of molecular interactions, providing insights that are often difficult to obtain through experimental methods alone. researchgate.net Techniques such as molecular docking and molecular dynamics simulations allow for the detailed investigation of how ligands like isopilosine interact with their biological targets. researchgate.netebsco.com These methods are crucial for predicting the binding modes of molecules, understanding the stability of ligand-receptor complexes, and elucidating the conformational changes that occur upon binding. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govplos.org This method is widely used to forecast the geometry of protein-ligand complexes and to screen extensive libraries for molecules that can modulate the activity of a biological receptor. nih.govplos.org

Binding affinity, often quantified by the equilibrium dissociation constant (K D ), measures the strength of the interaction between a biomolecule and its ligand. malvernpanalytical.com A lower K D value indicates a stronger binding affinity. malvernpanalytical.com In computational studies, binding affinity is frequently estimated through the calculation of binding energy, which represents the energy released when a ligand binds to its target protein.

In a study investigating potential inhibitors for sterol 14α-demethylase of Trypanosoma cruzi, the causative agent of Chagas disease, isopilosine was identified as a promising candidate. nih.gov Molecular docking simulations revealed that isopilosine exhibited one of the lowest binding energies among the tested alkaloids from Pilocarpus microphyllus. nih.gov This suggests a strong binding affinity for the target enzyme. nih.gov

Table 1: Reported Binding Affinities of Isopilosine from Molecular Docking Studies This table is interactive. Users can sort the data by clicking on the column headers.

| Target Protein | Organism | Binding Energy (kcal/mol) |

|---|---|---|

| Sterol 14α-demethylase | Trypanosoma cruzi | Not explicitly stated, but described as among the lowest. nih.gov |

A crucial aspect of molecular docking is the prediction of the specific binding site on the protein and the detailed interactions that stabilize the ligand-protein complex. nih.govfrontiersin.org These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. malvernpanalytical.com

In the context of research into inhibitors for the main protease (Mpro) of SARS-CoV-2, molecular docking was used to determine the most stable conformations of isopilosine within the enzyme's active site. nih.gov These simulations provide a three-dimensional model of how the ligand fits into the binding pocket and which amino acid residues are key for the interaction. nih.gov

Studies on the anti-trypanosoma activity of alkaloids also utilize molecular docking to visualize how compounds like isopilosine and its isomers bind to the active sites of target proteins. semanticscholar.org For instance, in the docking of epiisopilosine with trypanothione (B104310) reductase, hydrogen bonding with the amino acid Glu467 was identified as a key interaction. semanticscholar.orgresearchgate.net Although this specific finding is for an isomer, it highlights the level of detail that can be obtained for the binding mode of this class of alkaloids.

Molecular dynamics (MD) simulations offer a more dynamic picture of molecular interactions compared to the static view provided by molecular docking. ebsco.commdpi.com By simulating the movement of atoms and molecules over time, MD can be used to assess the stability of ligand-receptor complexes and investigate conformational changes that occur upon binding. nih.govnih.gov

The stability of a ligand-receptor complex over time is a critical factor in its potential biological activity. MD simulations can evaluate this stability by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will generally exhibit smaller fluctuations in RMSD values over the course of the simulation. researchgate.net

In the investigation of isopilosine as a potential inhibitor of the Trypanosoma cruzi sterol 14α-demethylase, MD simulations were performed to further assess the interaction. nih.gov The results indicated a better binding affinity for isopilosine in these dynamic studies, suggesting that the complex is stable over time. nih.gov This stability is a key indicator of a potential drug candidate. nih.gov

Table 2: Key Interacting Residues of Isopilosine and Related Alkaloids with Target Proteins This table is interactive. Users can sort the data by clicking on the column headers.

| Ligand | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Epiisopilosine | Trypanothione reductase | Glu467 | Hydrogen Bond |

| Epiisopilosine | Phosphoinositide phospholipase C | Asn262 | Hydrogen Bond |

Note: Data for isopilosine's specific interacting residues was not explicitly available in the searched literature, so data for a closely related isomer is provided for illustrative purposes.

The binding of a ligand to a protein can induce conformational changes in both molecules. oatext.com These changes can be crucial for the protein's function and the ligand's inhibitory or activating effect. oatext.com MD simulations are a powerful tool for investigating these dynamic structural adjustments. nih.govnih.gov

Research on the imidazole (B134444) alkaloids from Pilocarpus microphyllus has highlighted the importance of their geometric conformation. nih.gov For instance, the stability of these alkaloids can differ based on their dihedral angles, leading to different geometric arrangements such as cis or trans conformations. nih.gov MD simulations can track how the ligand and the protein's binding site adjust their conformations to achieve a stable binding mode. nih.gov In the study of the main protease of SARS-CoV-2, it was noted that the ligand adjusts geometrically to the active site as the protein undergoes structural changes during the simulation. nih.gov

Molecular Dynamics Simulations

Evaluation of Ligand-Receptor Complex Stability

Identified Molecular Targets for Isopilosine and Related Alkaloids

Research into the molecular interactions of isopilosine and its related alkaloids, such as epiisopilosine, has primarily focused on their potential as antiparasitic and antiviral agents. Computational studies, including molecular docking and dynamics, have been instrumental in identifying and characterizing the binding of these compounds to specific protein targets essential for parasite and viral survival and replication.

Parasitic Enzyme Targets

Isopilosine and its analogs have been investigated for their inhibitory potential against a range of enzymes from various parasites, including Trypanosoma cruzi, Trypanosoma brucei, and Schistosoma mansoni. These enzymes are crucial for the parasites' metabolic pathways, making them attractive targets for drug development.

Trypanosoma cruzi is the protozoan parasite responsible for Chagas disease. researchgate.net Several of its key enzymes have been identified as potential targets for imidazole alkaloids like isopilosine. researchgate.net Computational simulations have explored the interactions between alkaloids from Pilocarpus microphyllus, including isopilosine, and various T. cruzi proteins. researchgate.netsemanticscholar.org These studies have demonstrated that for five of the six alkaloids tested, the simulations indicated energetically favorable binding, suggesting spontaneous reactions within biological systems. researchgate.netsemanticscholar.org

Sterol 14α-demethylase (CYP51): This enzyme is a critical component of the sterol biosynthesis pathway in T. cruzi, which is essential for the parasite's membrane integrity and function. researchgate.netfrontiersin.org Azole inhibitors that target CYP51 have shown efficacy against the parasite. frontiersin.org A computational study investigating alkaloids from Pilocarpus microphyllus as potential inhibitors of T. cruzi sterol 14α-demethylase found that isopilosine, along with epiisopiloturine (B126702), epiisopilosine, and pilosine (B192110), exhibited low binding energies in molecular docking simulations. nih.gov Further molecular dynamics and MM-PBSA studies indicated a strong binding affinity between the sterol 14α-demethylase and isopilosine, highlighting it as a promising candidate for Chagas disease treatment. nih.gov

Trypanothione Reductase (TR): This enzyme is unique to trypanosomatids and is central to their antioxidant defense system, protecting the parasite from oxidative stress. Molecular docking studies have shown that alkaloids from Pilocarpus microphyllus, including isopilosine, interact with trypanothione reductase. researchgate.netsemanticscholar.org Specifically, the related alkaloid epiisopilosine was found to form hydrogen bonds with the amino acid Glu467 of the enzyme in both T. cruzi and T. brucei. semanticscholar.orgresearchgate.net

Phosphoinositide Phospholipase C (PI-PLC): This enzyme is involved in the parasite's cell signaling pathways and differentiation. nih.govnih.gov Overexpression of TcPI-PLC can accelerate the differentiation of trypomastigotes to amastigotes, a crucial step in the infection cycle. nih.gov Molecular docking simulations have shown that epiisopilosine can interact with phosphoinositide phospholipase C, with a binding energy of -8.2 kcal/mol. researchgate.netsemanticscholar.org The interaction primarily involves a hydrogen bond with the amino acid Asn262. researchgate.net

Farnesyl Pyrophosphate Synthase (FPPS): FPPS is a key enzyme in the mevalonate (B85504) pathway, responsible for synthesizing essential isoprenoids. nih.gov It is considered a viable target for drug development against Chagas disease. nih.govrcsb.org Computational studies have evaluated the interaction of alkaloids like isopilosine with T. cruzi farnesyl pyrophosphate synthase. researchgate.netsemanticscholar.org

Nitroreductase: This enzyme is involved in the activation of nitro-heterocyclic prodrugs, which are currently used to treat Chagas disease. researchgate.net The interaction of isopilosine and related alkaloids with nitroreductase has been explored through computational simulations. researchgate.netsemanticscholar.org

Table 1: Molecular Docking Results of Pilocarpus microphyllus Alkaloids with T. cruzi Protein Targets

| Alkaloid | Protein Target | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Isopilosine | Sterol 14α-demethylase (CYP51) | Favorable binding energy | Not specified |

| Epiisopilosine | Trypanothione Reductase (TR) | -8.4 | Glu467 (H-bond) |

| Epiisopilosine | Phosphoinositide Phospholipase C (PI-PLC) | -8.2 | Asn262 (H-bond) |

Data sourced from multiple computational studies. semanticscholar.orgnih.govresearchgate.net

Trypanosoma brucei is the causative agent of sleeping sickness. researchgate.net Due to the significant protein sequence similarity with T. cruzi, many of the same enzymatic targets are relevant. For instance, the trypanothione reductase of T. cruzi and T. brucei share 83.30% sequence similarity, while their phosphoinositide phospholipase C enzymes share 52.38% similarity. semanticscholar.org This suggests that inhibitors targeting these enzymes could be effective against both parasites. semanticscholar.org Molecular docking studies have confirmed that epiisopilosine interacts with T. brucei's trypanothione reductase with a binding energy of -8.5 kcal/mol, forming a hydrogen bond with the amino acid Glu467. semanticscholar.org

Schistosoma mansoni is a parasitic flatworm that causes schistosomiasis. researchgate.net Several of its enzymes have been identified as potential targets for imidazole alkaloids. researchgate.netnih.gov Computational and in vitro studies have demonstrated the activity of isopilosine and its analogs against this parasite. nih.govresearchgate.net

Putative Uridine (B1682114) Phosphorylase (UP): This enzyme is involved in the parasite's pyrimidine (B1678525) salvage pathway. researchgate.net Molecular docking studies have shown that epiisopilosine has a high affinity for UP, with a binding energy of -7.68 kcal/mol. plos.org

Thioredoxin-Glutathione Reductase (TGR): TGR is a crucial enzyme in the parasite's antioxidant defense system. mdpi.comfrontiersin.org Epiisopilosine has been shown to interact effectively with TGR. semanticscholar.orgresearchgate.net Molecular docking studies have identified TGR as a potential binding target for several alkaloids, including isopilosine. mdpi.com

Methylthioadenosine Phosphorylase (MTAP): This enzyme is part of the purine (B94841) salvage pathway in S. mansoni and represents a key difference from its human host. nih.gov Molecular docking studies have revealed that isopilosine has a higher affinity for MTAP (-6.91 kcal/mol) compared to other tested alkaloids. plos.org The interaction involves the amino acid Asp230 at the active site. plos.org

Arginase (ARG): This enzyme is thought to play a role in the parasite's evasion of the host immune system by depleting L-arginine. nih.gov Pilosine and epiisopiloturine have shown the strongest interactions with this enzyme in docking studies. plos.org

Cathepsin B1 (smCB1): This protease is involved in the digestion of host blood proteins for nutrients. plos.orguniprot.org

Histone Deacetylase 8 (HDAC8): HDAC8 is an important enzyme for parasite infectivity and gene regulation. plos.orgresearchgate.netchemrxiv.orgmdpi.com Epiisopiloturine and epiisopilosine have shown favorable binding affinities to this enzyme, interacting with the Tyr341 residue at the active site. plos.org

Table 2: Molecular Docking Affinities of Imidazole Alkaloids with S. mansoni Enzymes

| Enzyme Target | Alkaloid with Highest Affinity | Binding Energy (kcal/mol) | Inhibition Constant (μM) |

|---|---|---|---|

| Putative Uridine Phosphorylase (UP) | Epiisopilosine | -7.68 | 2.36 |

| Methylthioadenosine Phosphorylase (MTAP) | Isopilosine | -6.91 | 8.55 |

| Arginase (ARG) | Pilosine | -6.64 | 13.47 |

| Histone Deacetylase 8 (HDAC8) | Epiisopiloturine | -6.43 | 19.44 |

Data from Rocha et al. (2018). plos.org

Trypanosoma brucei Proteins

Viral Protease Targets

The potential antiviral activity of these alkaloids has also been explored, particularly against the main protease of SARS-CoV-2.

SARS-CoV-2 Main Protease (Mpro): This enzyme is essential for the processing of viral polyproteins, making it a key target for antiviral drugs. tandfonline.comsemanticscholar.org An in silico study investigated the inhibitory potential of imidazole alkaloids from Pilocarpus microphyllus against Mpro. tandfonline.com The study found that epiisopiloturine, epiisopilosine, isopilosine, and pilosine demonstrated favorable chemical reactivity and energetic stability when interacting with amino acid residues in the active site of Mpro, suggesting they are promising candidates for further in vitro and in vivo testing as potential inhibitors. tandfonline.comsemanticscholar.org

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies using Density Functional Theory (DFT) have been crucial in understanding the electronic structure and reactivity of isopilosine and related alkaloids. semanticscholar.orgnih.gov These computational methods allow for the calculation of various molecular properties that can predict the pharmacological potential of these compounds. researchgate.netplos.org

Studies have employed the B3LYP hybrid functional with different basis sets (such as STO-3G, 6-31+G(d,p), and 6-311++G(d,p)) to optimize the molecular geometries and calculate physicochemical properties. semanticscholar.orgnih.govplos.org The B3lyp/6-311++G(d,p) model was found to be optimal for describing the properties of imidazole alkaloids with schistosomicidal activity. plos.org

Thermodynamic analysis has shown that among the isomers, epiisopiloturine and epiisopilosine are the most stable. researchgate.netplos.org Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) and descriptors of chemical reactivity have been associated with molecular docking and dynamics simulations to provide a comprehensive understanding of the ligand-receptor interactions. tandfonline.com These theoretical investigations have been instrumental in corroborating experimental findings and guiding the selection of promising drug candidates. For example, the superior interaction of epiisopilosine with S. mansoni enzymes in molecular docking experiments was consistent with its observed in vitro activity. researchgate.netplos.org

Structure Activity Relationship Sar Studies of Isopilosine and Its Analogs

Identification of Key Structural Moieties Influencing Biological Interactions

The molecular architecture of isopilosine is characterized by three main structural moieties: a γ-lactone ring, an imidazole (B134444) ring, and a phenyl group. Computational and comparative studies suggest that each of these components plays a role in the molecule's interaction with biological targets. nih.govresearchgate.netplos.org

The Imidazole Ring: The imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds, including the essential amino acid histidine. crpsonline.comrjptonline.orgcolab.ws Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, and the aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in protein binding sites. iosrjournals.orgontosight.ai In the context of imidazole alkaloids from Pilocarpus microphyllus, including isopilosine, the imidazole ring is considered a key component for their pharmacological activity. pharmacyjournal.net Docking studies against S. mansoni enzymes have shown that this ring system is involved in critical interactions with the active sites of target proteins. nih.govresearchgate.net

The γ-Lactone Ring: Lactones are cyclic esters that are prevalent in many natural products with diverse biological activities. numberanalytics.comsci-hub.se The γ-lactone ring in isopilosine is a significant structural feature. Specifically, the presence of an α,β-unsaturated system within a lactone ring can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in enzymes or proteins. nih.govcore.ac.uk This irreversible binding can lead to the inhibition of enzyme function. While not all studies have confirmed this specific mechanism for isopilosine, the lactone ring is consistently implicated as essential for the biological activity of this class of alkaloids. researchgate.net

Stereochemistry: The stereochemical configuration is critical for the biological activity of these alkaloids. Isopilosine and its diastereomer, epiisopilosine, differ in the spatial arrangement of substituents at their chiral centers (C5, C7, and C8). researchgate.net Molecular docking studies have revealed that these stereochemical differences lead to distinct binding modes and affinities for target enzymes. Notably, epiisopilosine has demonstrated superior interaction with several S. mansoni enzymes compared to isopilosine, highlighting the importance of precise three-dimensional structure for effective biological interaction. nih.govresearchgate.netplos.org

Investigation of Substituent Effects on Binding Affinities

Direct SAR studies involving the systematic synthesis of isopilosine analogs with varied substituents are limited in the available literature. However, valuable insights can be gleaned from comparing the naturally occurring analogs of isopilosine, such as epiisopilosine and pilosine (B192110), and through computational docking studies against potential S. mansoni protein targets. These targets include enzymes crucial for the parasite's survival, such as thioredoxin glutathione (B108866) reductase (TGR), purine (B94841) nucleoside phosphorylase (PNP), and methylthioadenosine phosphorylase (MTAP). nih.govplos.org

A comparative molecular docking analysis of isopilosine and its natural analogs against several key S. mansoni enzymes reveals differences in binding affinities, which can be attributed to subtle structural variations. nih.govplos.org These variations primarily involve stereochemistry and the presence or absence of a hydroxyl group on the lactone ring, which can be considered a substituent effect.

For instance, the difference between isopilosine and pilosine is the presence of a hydroxyl group on the benzyl-substituted carbon of the lactone ring in pilosine. This modification affects the molecule's polarity and hydrogen-bonding capabilities. In docking studies with the S. mansoni enzyme arginase (ARG), pilosine showed a stronger interaction (-6.64 kcal/mol) than isopilosine. plos.org

The most significant "substituent" effect observed is that of stereoisomerism. Epiisopilosine, a diastereomer of isopilosine, consistently demonstrates more favorable binding energies in docking simulations with various S. mansoni enzymes. nih.govresearchgate.net This suggests that the specific 3D orientation of the phenyl and imidazole-methyl groups is crucial for optimal fitting into the active site of these enzymes. For example, epiisopilosine showed a superior interaction with the enzymes putative uridine (B1682114) phosphorylase (UP) and thioredoxin-glutathione reductase (TGR) compared to isopilosine. researchgate.net

The following interactive table summarizes the results from a molecular docking study, showing the binding affinities of isopilosine and its analogs against potential drug targets in Schistosoma mansoni. plos.org

Data sourced from computational docking studies. plos.org Binding affinity is represented by the docking score in kcal/mol, where a more negative value indicates a stronger predicted interaction.

These computational findings underscore that even minor modifications, such as changing stereochemistry or adding a hydroxyl group, can significantly alter the binding affinity of these alkaloids for their targets, providing a basis for the rational design of more potent analogs.

Potential for Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fortunejournals.com For imidazole-containing compounds, QSAR is a well-established approach for drug design. crpsonline.comrjptonline.orgresearchgate.net

Given the existence of several naturally occurring analogs of isopilosine with varying schistosomicidal activity and the identification of potential molecular targets, this class of compounds is a strong candidate for QSAR modeling. mdpi.com A QSAR study would involve:

Dataset Compilation: Synthesizing a library of isopilosine analogs with systematic variations in their structure (e.g., different substituents on the phenyl ring, modifications to the lactone, and changes to the imidazole moiety). plos.orgmdpi.com The biological activity of these compounds against S. mansoni would be experimentally determined.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molar refractivity), electronic descriptors (e.g., atomic charges), and steric or topological indices. core.ac.uk

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a regression model that correlates the descriptors with the observed biological activity. crpsonline.com

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability. core.ac.ukplos.org

Such a QSAR model could provide significant insights into the specific structural features that enhance or diminish the schistosomicidal activity of isopilosine analogs. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could generate contour maps. core.ac.uk These maps would visualize regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity, thereby guiding the design of new compounds with improved potency. rjptonline.orgcolab.ws The integration of QSAR with structure-based methods like molecular docking has proven to be a powerful strategy in identifying novel inhibitors for S. mansoni targets, further supporting the potential of this approach for the isopilosine family of alkaloids. mdpi.comnih.gov

Research on Isopilosine Derivatives and Structural Analogs

Principles for Rational Design of Novel Isopilosine Derivatives

The rational design of isopilosine derivatives is a methodical process that leverages computational chemistry and a deep understanding of structure-activity relationships (SAR) to predict the properties of novel molecules before their synthesis. nih.govresearchgate.net This in silico approach significantly streamlines the drug discovery process, reducing costs and time by prioritizing compounds with the highest potential for success. nih.govnih.gov

Key principles guiding this design process include:

Computational Modeling and Molecular Docking: The initial step often involves computational studies to understand how isopilosine and its related alkaloids interact with biological targets. nih.govresearchgate.netplos.org Molecular docking simulations are used to predict the binding affinity and orientation of these alkaloids within the active sites of specific enzymes or receptors. plos.orgbvsalud.org For instance, studies on the interaction of isopilosine and its isomers with enzymes from Schistosoma mansoni have identified specific amino acid residues crucial for binding, providing a roadmap for designing derivatives with enhanced inhibitory activity. nih.govplos.org These simulations can reveal that an isomer like epiisopilosine may have a better binding energy than isopilosine for a particular target, guiding chemists to focus on that specific stereochemistry. researchgate.netplos.org

Pharmacokinetic (ADMET) Predictions: A significant challenge in drug development is ensuring the molecule has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govplos.org In silico tools are widely used to predict these characteristics for potential derivatives. nih.govplos.org For isopilosine and its analogs, computational models can estimate properties such as intestinal absorption, ability to cross the blood-brain barrier, and potential for metabolism by cytochrome P450 enzymes. nih.govplos.org These predictions help in modifying the isopilosine structure to improve its drug-like properties. nih.gov

Quantum Chemistry Calculations: Theoretical models are employed to calculate the electronic properties and structural stability of isopilosine and its derivatives. researchgate.netplos.org These calculations help in understanding the molecule's reactivity, stability, and spectroscopic characteristics, which are fundamental to its biological function. plos.org Thermodynamic analyses can determine the relative stability of different isomers, such as epiisopiloturine (B126702) and epiisopilosine, which influences their behavior in biological systems. researchgate.net

Improving Physicochemical Properties: A primary goal for creating derivatives is to overcome limitations of the parent compound, such as poor solubility. ufc.br Rational design can be used to introduce or modify functional groups on the isopilosine scaffold to enhance properties like aqueous solubility, which is critical for formulation and bioavailability. ufc.br

Table 1: In Silico ADMET Predictions for Isopilosine and Related Imidazole (B134444) Alkaloids nih.govplos.org This table summarizes predicted pharmacokinetic and pharmacodynamic properties based on computational studies.

| Property | Epiisopiloturine (EPI) | Epiisopilosine (EPIIS) | Isopilosine (ISOP) | Pilosine (B192110) (PILO) | Macaubine (MAC) |

| Human Intestinal Absorption (HIA) | Good | Good | Good | Good | Good |

| Blood-Brain Barrier (BBB) Penetration | Low | Low | Low | Low | Low |

| Caco-2 Cell Permeability | Good | Good | Good | Good | Good |

| CYP450 2D6 Substrate | Yes | Yes | Yes | Yes | Yes |

| CYP450 2D6 Inhibitor | No | No | No | No | No |

Synthetic Strategies for Generation of Derivative Libraries

Once promising derivatives are designed, efficient synthetic strategies are required to produce them for biological evaluation. The generation of compound libraries, which are collections of structurally related molecules, is a cornerstone of modern medicinal chemistry. psu.eduenamine.net For a complex natural product like isopilosine, several advanced synthetic strategies can be employed.

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse and complex small molecules from a simple starting material in a few steps. mdpi.comcam.ac.uk A DOS approach for isopilosine would involve building a core intermediate that can be divergently transformed into a wide range of scaffolds, exploring chemical space beyond simple modifications of the natural product itself. cam.ac.uk

Scaffold Decoration: This is a common and practical approach where a core molecular scaffold, in this case, the isopilosine framework, is synthesized and then "decorated" with various functional groups through parallel synthesis. enamine.net This allows for the rapid creation of a large number of analogs with modifications at specific positions, which is ideal for detailed structure-activity relationship (SAR) studies. enamine.net The synthesis would leverage known reactions for modifying the imidazole or lactone rings.

Biomimetic Synthesis: This strategy takes inspiration from the natural biosynthetic pathways of the alkaloids. mdpi.com By understanding how plants like Pilocarpus microphyllus construct these molecules, chemists can develop synthetic routes that mimic these processes. mdpi.comunigoa.ac.in This can lead to efficient and stereoselective syntheses of the natural product and its analogs.

Table 2: Comparison of Synthetic Library Generation Strategies

| Strategy | Description | Application to Isopilosine |

| Diversity-Oriented Synthesis (DOS) | Generates high skeletal diversity from a common starting point to explore broad chemical space. mdpi.comcam.ac.uk | Creation of novel heterocyclic systems that retain key pharmacophoric features of isopilosine. |

| Scaffold Decoration | Modifies a pre-existing core structure (the scaffold) with a variety of chemical building blocks. enamine.net | Rapid generation of a library of isopilosine analogs with different substituents on the phenyl or imidazole rings to fine-tune activity. |

| Biomimetic Synthesis | Mimics the natural biosynthetic pathway to construct the target molecule and its analogs. mdpi.com | Potentially efficient and stereocontrolled synthesis of complex derivatives by following nature's template. |

Exploration of Novel Imidazole Alkaloid Scaffolds based on Isopilosine Structure

Beyond creating direct derivatives, the isopilosine structure serves as an inspiration for entirely new molecular scaffolds. The imidazole ring is a well-known "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with multiple biological targets, and imidazole derivatives are known to be versatile in drug design. ufc.br

The exploration of novel scaffolds involves "scaffold hopping," where the core molecular architecture is significantly altered while preserving the key three-dimensional arrangement of functional groups responsible for biological activity. For isopilosine, this could involve:

Replacing the γ-butyrolactone ring with other heterocyclic systems to explore different biological activities or improve stability.

Altering the connection point between the imidazole and lactone moieties. For example, in pilosine and isopilosine, the linkage is at C-5 of the imidazole ring, but other linkage points could be explored. researchgate.net

Hybridizing the isopilosine scaffold with other pharmacologically active molecules. This strategy of creating hybrid molecules aims to combine the beneficial properties of two different classes of compounds into a single molecule.

The development of novel scaffolds based on the isopilosine template allows researchers to move into new chemical space, potentially leading to the discovery of compounds with novel mechanisms of action and improved intellectual property positions. The knowledge gained from synthesizing libraries of other natural product-inspired compounds, such as isoquinolines and indoles, provides a valuable framework for these efforts. mdpi.comnih.govmdpi.com

Advanced Analytical and Spectroscopic Techniques in Isopilosine Research

Chromatographic Separation Methods for Isolation and Purity Assessment

Chromatography is a fundamental technique for separating the components of a mixture. plos.org For natural product chemistry, particularly in the study of alkaloids like isopilosine, chromatographic methods are indispensable for isolating the compound from the complex matrix of plant extracts and for verifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of imidazole (B134444) alkaloids from Pilocarpus species. nih.govlibretexts.org This method utilizes a high-pressure pump to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). nih.gov The separation is based on the differential interactions of each component with the stationary and mobile phases. nih.gov

In the analysis of isopilosine and its isomers, reversed-phase HPLC is commonly employed. nih.gov A typical setup involves a C18 column, where the stationary phase is nonpolar. nih.govresearchgate.net The mobile phase is generally a polar mixture, often consisting of an aqueous buffer (such as potassium phosphate) and an organic modifier like acetonitrile (B52724). libretexts.orgresearchgate.net By adjusting the composition of the mobile phase, chemists can control the retention time of the alkaloids, allowing for their effective separation. nih.govfrontiersin.org Detection is frequently performed using an ultraviolet (UV) detector set at a wavelength where the imidazole alkaloids absorb light, such as 216 nm. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. This is achieved by using columns packed with smaller particles (typically under 2 µm), which requires a specialized system capable of handling the resulting higher backpressures. When coupled with a mass spectrometer (MS), UPLC-MS becomes a powerful tool for analyzing complex alkaloid mixtures from plant extracts. ncsu.edu

For the analysis of Pilocarpus alkaloids, a common UPLC-MS method uses a C18 column and a gradient elution. ncsu.edu This involves changing the mobile phase composition over the course of the analysis, for instance, by increasing the concentration of acetonitrile in an ammonium (B1175870) acetate (B1210297) buffer. ncsu.edu The eluent from the column is then directed into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for the identification of known alkaloids based on their retention time and specific mass. ncsu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) adds another layer of analytical power by combining the separation capabilities of HPLC or UPLC with two stages of mass analysis. lcms.cz This technique is highly sensitive and specific, making it ideal for both identifying and quantifying trace amounts of compounds like isopilosine in complex biological samples. libretexts.orgresearchgate.net

In a typical LC-MS/MS experiment, after the alkaloids are separated on the LC column, they enter the mass spectrometer. A specific ion, known as the precursor ion (for example, the protonated molecule [M+H]⁺ of isopilosine), is selected in the first mass analyzer. This selected ion is then passed into a collision cell, where it is fragmented into smaller, characteristic product ions by collision with an inert gas. nih.gov The second mass analyzer then separates these product ions, creating a fragmentation spectrum (MS/MS spectrum). nih.govscispace.com This fragmentation pattern is a unique "fingerprint" for the molecule, allowing for unambiguous structural confirmation and differentiation from its isomers. nih.govcarlroth.com This method is crucial for studying the profile of imidazole alkaloids in Pilocarpus extracts and for identifying both known and novel compounds. libretexts.org

Table 1: Representative Chromatographic Conditions for Isopilosine and Related Alkaloid Analysis

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HPLC | Merck/Lichrospher® 60 RP, select B, 5 μm, 250 × 4mm | Potassium phosphate (B84403) (5% KH₂PO₄, pH 2.5) | UV at 216 nm | researchgate.net |

| UPLC-MS | Polaris 3 C18-A 100 mm × 2.0 mm | Gradient of Acetonitrile and 10 mmol/L Ammonium acetate buffer (pH 3.0) | ESI-MS (Positive Mode) | ncsu.edu |

| HPLC-ESI-MS/MS | Inertisil ODS-2, 5 μm, 250 x 4.6 mm | Gradient of Acetonitrile and 0.05 M Ammonium acetate buffer (pH 4) | ESI-MS/MS (Positive Mode) | libretexts.org |

Spectroscopic Characterization Methods

Once isopilosine has been isolated and purified, spectroscopic techniques are used to confirm its identity and elucidate its detailed molecular structure. mdpi.com These methods rely on the interaction of molecules with electromagnetic radiation to provide information about their atomic composition and connectivity. pitt.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. researchgate.net ¹H NMR gives information about the types of protons and their neighboring environments, while ¹³C NMR provides data on the carbon skeleton. researchgate.netsim4t.com

For imidazole alkaloids like isopilosine, NMR is used to confirm the structure and stereochemistry. researchgate.netpressbooks.pub The ¹H NMR spectrum would show characteristic signals for the protons in the imidazole ring, the phenyl group, the lactone ring, and the methylene (B1212753) bridge connecting them. researchgate.net Similarly, the ¹³C NMR spectrum reveals a distinct signal for each unique carbon atom in the molecule. researchgate.net To definitively assign all signals and understand the connectivity and spatial relationships between atoms, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are employed. These techniques are essential for distinguishing between closely related isomers.

Table 2: Key Spectroscopic Data Types for Isopilosine Characterization

| Technique | Information Provided |

|---|---|

| ¹H NMR | Number of different types of protons, their chemical environment, and spin-spin coupling with neighboring protons. |

| ¹³C NMR | Number of different types of carbon atoms in the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons (COSY), direct proton-carbon connections (HSQC), and longer-range proton-carbon correlations (HMBC) for full structural assignment. |

| UV-Vis Spectroscopy | Information about electronic transitions within the molecule, particularly those involving conjugated π-systems (chromophores). Provides a characteristic λmax. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. msu.edulibretexts.org This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. azooptics.com The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule with conjugated π-systems, such as aromatic rings.

Isopilosine contains both a phenyl group and an imidazole ring, which act as chromophores. Its UV-Vis spectrum is characterized by specific wavelengths of maximum absorbance (λmax). Theoretical studies have been conducted to predict the UV-Vis spectrum of isopilosine, which helps in its identification. The position and intensity of these absorption bands provide qualitative information that can be used to confirm the presence of the compound and can also be used for quantitative analysis according to the Beer-Lambert Law.

Compound Name Table

Mass Spectrometry (MS)

Mass spectrometry (MS) is a pivotal analytical technique in the study of isopilosine and other imidazole alkaloids found in Pilocarpus species. nih.govnih.gov Electrospray ionization (ESI) is commonly employed, typically in the positive ion mode [ESI(+)-MS], to analyze the alkaloid profiles of plant extracts. nih.gov This method allows for the sensitive detection and characterization of known and novel alkaloids. nih.govmdpi.com

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of these compounds, providing precise molecular formulas. researchgate.net Tandem mass spectrometry (MS/MS or MSⁿ) experiments are extensively used to elucidate the structures of these alkaloids by analyzing their fragmentation patterns. nih.govmdpi.commdpi.org In these experiments, a specific ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID) to produce product ions. plos.org

For instance, studies on the isomeric alkaloids epiisopiloturine (B126702) and isopilosine show characteristic fragmentation behaviors. Epiisopiloturine, with a pseudomolecular ion [M+H]⁺ at m/z 287.1, produces a significant MS² fragment at m/z 269.1, corresponding to the loss of a water molecule ([M – H₂O + H]⁺). plos.org Further fragmentation (MS³) of the m/z 269.1 ion yields fragments at m/z 251.0 ([M – 2H₂O + H]⁺) and a characteristic fragment at m/z 168.06. plos.org This "molecular fingerprint" is instrumental in identifying imidazole alkaloids in complex mixtures like plant extracts or industrial processing residues. mdpi.complos.org The combination of liquid chromatography with mass spectrometry (HPLC-MS) enables the separation of isomers and the individual analysis of each compound, which is essential for comparing the alkaloid profiles of different samples. mdpi.commdpi.org

| Precursor Ion (m/z) | Proposed Formula | Fragmentation Event | Product Ion(s) (m/z) | Reference |

|---|---|---|---|---|

| 287.1 | [C₁₆H₁₈N₂O₃+H]⁺ | Loss of H₂O | 269.1 | plos.org |

| 269.1 | [C₁₆H₁₆N₂O₂+H]⁺ | Further fragmentation | 251.0, 168.06 | plos.org |

Computational Prediction Methodologies for Molecular Properties

Computational methods are increasingly vital in natural product research, offering deep insights into the molecular properties of complex compounds like isopilosine. These in silico techniques complement experimental data by predicting structural, electronic, and interactional characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ukm.my It is widely applied to study the molecular geometries, electronic properties, and spectroscopic features of isopilosine and its isomers. plos.orgplos.org Researchers employ hybrid functionals, such as B3LYP, in combination with various basis sets like 6–31+G(d,p) and 6-311++G(d,p), to perform these calculations. plos.orgnih.gov The B3LYP/6-311++G(d,p) model, in particular, has been identified as highly suitable for describing the properties of these alkaloids. plos.org

DFT calculations provide optimized 3D molecular structures and allow for the analysis of frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity. plos.orgnih.gov Furthermore, this method is used to compute Molecular Electrostatic Potential Surfaces (MEPS), which visualize the charge distribution and predict regions susceptible to electrophilic and nucleophilic attack. nih.gov The theoretical prediction of infrared, Raman, and NMR spectra via DFT aids in the interpretation of experimental spectroscopic data. plos.orgplos.org These computational studies have been instrumental in understanding the structural and electronic differences between isomers like isopilosine, epiisopilosine, and pilosine (B192110). plos.orgnih.gov

| Computational Method | Basis Set | Properties Calculated for Isopilosine/Isomers | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Geometric optimization, thermodynamic properties, electronic structure, HOMO/LUMO, MEPS, IR/Raman/NMR spectra | plos.orgnih.gov |

| DFT (B3LYP) | 6–31+G(d,p) | Geometric optimization, electronic properties | plos.org |

| DFT (B3LYP) | SDD | Geometric optimization, electronic properties | plos.org |

Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA)

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a computational approach used to estimate the free energy of binding between a ligand and a macromolecule. researchgate.netnih.govambermd.org This technique has been applied to investigate the interaction of isopilosine with biological targets, such as proteases from Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.netchemrxiv.orgresearchgate.net

The MM-PBSA method combines molecular mechanics energy calculations with continuum solvation models to provide an estimate of the binding affinity. etflin.comnih.gov In studies involving isopilosine, molecular dynamics (MD) simulations are first performed to generate an ensemble of conformations of the protein-ligand complex. researchgate.net Subsequently, MM-PBSA calculations are carried out on these snapshots to determine the binding free energy. researchgate.netmdpi.com Research has indicated that isopilosine demonstrates significant binding affinity for proteases like sterol 14α-demethylase, with MM-PBSA studies highlighting its potential as a promising candidate for further investigation. researchgate.netchemrxiv.org This method helps to elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net

Synthetic Accessibility Prediction

Synthetic Accessibility (SA) is a measure used to estimate how easily a compound can be synthesized in a laboratory. tsijournals.com Predicting SA is a critical step in drug discovery and development, as it helps to filter out molecules that are computationally designed but practically impossible or too complex to make. nih.gov

Several computational methods have been developed to predict SA, often resulting in a Synthetic Accessibility Score (SAS). synthiaonline.com These models are typically based on analyzing the molecule's structure and complexity. tsijournals.com Factors considered can include the number of chiral centers, the complexity of the ring systems, and the presence of rare or difficult-to-form structural motifs. tsijournals.com One common approach involves deconstructing the molecule into fragments and scoring them based on their frequency in databases of known, easily synthesizable compounds or commercially available starting materials. tsijournals.comnih.gov Machine learning models, trained on large datasets of known reactions and synthetic routes, are also used to predict the number of synthetic steps required to produce a target molecule. synthiaonline.com For a complex natural product like isopilosine, a high SAS might be predicted due to its multiple stereocenters and specific heterocyclic core, reflecting the challenges noted in its total synthesis. mdpi.com

Future Research Directions and Prospects for Isopilosine

Elucidation of Remaining Unknown Biosynthetic Pathways

The complete biosynthetic pathway of Isopilosine, an imidazole (B134444) alkaloid found in plants of the Pilocarpus genus, remains largely uncharacterized. researchgate.netnih.gov While it is established that, like other related alkaloids such as pilocarpine (B147212), its biosynthesis likely originates from the amino acid histidine, the specific enzymatic steps and intermediate compounds leading to the final structure of Isopilosine are not fully understood. researchgate.netnih.gov Research on the alkaloid profiles in Pilocarpus microphyllus suggests that Isopilosine and its isomers may be part of complex, interconnected biosynthetic grids, possibly arising from intermediate, parallel, or competitive pathways. nih.gov

Future research must focus on definitively mapping this pathway. A primary direction will be the use of tracer techniques, where isotopically labeled precursors (e.g., ¹³C- or ¹⁴N-labeled histidine) are supplied to Pilocarpus cell cultures or plant tissues. snscourseware.org By tracking the incorporation of these isotopes into Isopilosine and related metabolites, the sequence of biochemical transformations can be deciphered. nih.gov